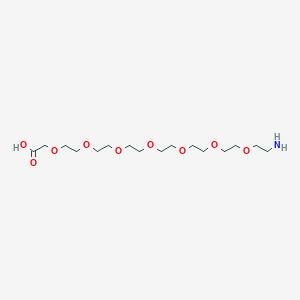

H2N-Peg7-CH2cooh

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

H2N-Peg7-CH2cooh, also known as Amino-PEG7-acetic acid, is a compound with the molecular formula C16H33NO9 and a molecular weight of 383.43 g/mol . It is a polyethylene glycol (PEG) derivative with an amino group at one end and a carboxylic acid group at the other. This compound is widely used in various scientific research fields due to its unique properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H2N-Peg7-CH2cooh typically involves the reaction of polyethylene glycol (PEG) with appropriate reagents to introduce the amino and carboxylic acid functional groups. One common method involves the reaction of PEG with an amino acid derivative under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

H2N-Peg7-CH2cooh undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various PEG derivatives with modified functional groups, which can be used for further applications in research and industry .

Scientific Research Applications

H2N-Peg7-CH2cooh is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules for improved stability and solubility.

Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

Industry: Applied in the production of various industrial products, including coatings and adhesives .

Mechanism of Action

The mechanism of action of H2N-Peg7-CH2cooh involves its ability to form stable conjugates with other molecules through its amino and carboxylic acid groups. These conjugates can interact with specific molecular targets and pathways, leading to desired effects such as improved drug delivery and enhanced stability of biomolecules .

Comparison with Similar Compounds

Similar Compounds

N3-PEG7-CH2COOH: Similar structure but with an azide group instead of an amino group.

H2N-PEG2-CH2COOH: Shorter PEG chain length with similar functional groups.

Uniqueness

H2N-Peg7-CH2cooh is unique due to its specific PEG chain length and functional groups, which provide optimal properties for various applications in research and industry. Its ability to form stable conjugates and enhance the properties of other molecules makes it a valuable compound in scientific research .

Biological Activity

H2N-Peg7-CH2COOH, a polyethylene glycol (PEG) derivative, is increasingly recognized for its significant role in drug delivery systems and as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras). This article delves into the biological activity of this compound, examining its mechanisms, applications, and research findings.

Structure and Properties

This compound consists of a hydrophilic PEG chain linked to an amino group and a carboxylic acid. This structure provides unique properties that enhance solubility and stability in biological environments. The PEG moiety is known for its ability to improve pharmacokinetics and reduce immunogenicity.

The primary biological activity of this compound is attributed to its function as a linker in drug delivery systems. The compound facilitates the conjugation of therapeutic agents to target proteins, enabling selective degradation of disease-associated proteins through the PROTAC mechanism. This targeted approach minimizes off-target effects, which are common in traditional therapies.

Table 1: Key Properties of this compound

| Property | Description |

|---|---|

| Molecular Weight | Approximately 500 Da |

| Solubility | Highly soluble in water |

| Functional Groups | Amino group, carboxylic acid |

| Applications | Drug delivery, PROTAC synthesis |

Research Findings

Recent studies have highlighted the efficacy of this compound in various biological contexts:

- Targeted Protein Degradation : Research indicates that this compound can effectively link small molecules to E3 ligases, facilitating the degradation of specific proteins involved in cancer progression. For instance, a study demonstrated that PROTACs utilizing this compound could induce significant degradation of BRD4 in cancer cell lines, leading to reduced tumor growth .

- Biodistribution Studies : In vivo studies have shown that compounds linked with this compound exhibit favorable biodistribution profiles, accumulating preferentially in tumor tissues while minimizing uptake in healthy organs. This selectivity is crucial for enhancing therapeutic efficacy while reducing side effects .

- Cell Viability Assays : In vitro assays have confirmed that this compound-modified compounds maintain cell viability while promoting targeted degradation of oncogenic proteins. These findings suggest that the linker does not adversely impact cellular functions when used appropriately.

Case Study 1: PROTAC Development

In a study focusing on the design of novel PROTACs, researchers synthesized a compound using this compound as a linker to target BRD4. The resulting PROTAC demonstrated enhanced potency compared to traditional inhibitors, achieving over 90% degradation of BRD4 in treated cells within 24 hours .

Case Study 2: Antibody Conjugates

Another investigation explored the use of this compound in creating antibody-drug conjugates (ADCs). The study revealed that ADCs with this PEG linker exhibited improved stability and bioavailability, resulting in better therapeutic outcomes in preclinical models for breast cancer .

Properties

Molecular Formula |

C16H33NO9 |

|---|---|

Molecular Weight |

383.43 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C16H33NO9/c17-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16(18)19/h1-15,17H2,(H,18,19) |

InChI Key |

FHAZSVFTGXZFBE-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.